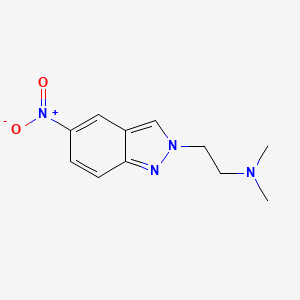

N,N-dimethyl-2-(5-nitro-2H-indazol-2-yl)-1-ethanamine

概要

説明

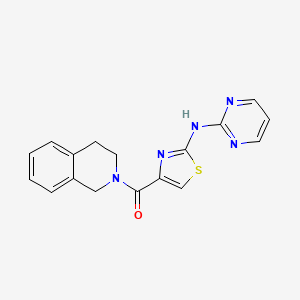

“N,N-dimethyl-2-(5-nitro-2H-indazol-2-yl)-1-ethanamine” is a chemical compound with the molecular formula C11H14N4O2 . It has a molecular weight of 234.25 .

Molecular Structure Analysis

The molecular structure of “N,N-dimethyl-2-(5-nitro-2H-indazol-2-yl)-1-ethanamine” is based on its molecular formula C11H14N4O2 . The specific structure details are not available in the search results.Chemical Reactions Analysis

The chemical reactions involving “N,N-dimethyl-2-(5-nitro-2H-indazol-2-yl)-1-ethanamine” are not specified in the search results. More detailed information might be found in technical documents or material safety data sheets .Physical And Chemical Properties Analysis

The physical and chemical properties of “N,N-dimethyl-2-(5-nitro-2H-indazol-2-yl)-1-ethanamine” are not specified in the search results. These properties typically include melting point, boiling point, solubility, and stability .科学的研究の応用

Tautomerism and Metal Complexation

Research has explored the solid-state, solution, and gas phase structures of related compounds, focusing on their potential in coordination chemistry and metal-mediated catalysis. The study of 2-acylmethyl-2-oxazolines, which are structurally and functionally related to N,N-dimethyl-2-(5-nitro-2H-indazol-2-yl)-1-ethanamine, highlights the significance of enamine tautomers and their stability across different phases. These compounds show promise as ligands in coordination chemistry, suggesting potential applications in catalysis and materials science (Jones et al., 2013).

Synthesis Techniques

One-pot multistep synthesis techniques have been developed for related compounds, demonstrating the efficiency of creating complex molecules from simpler precursors. This approach is relevant for the synthesis of pharmaceuticals and materials with specific functional properties (Bagley et al., 2005).

Neurochemical Pharmacology

The pharmacological profile of psychoactive substances structurally similar to N,N-dimethyl-2-(5-nitro-2H-indazol-2-yl)-1-ethanamine has been examined, with a focus on their activity at serotonin receptors. These studies contribute to understanding the molecular basis of hallucinogenic activity and could inform the development of new therapeutic agents (Eshleman et al., 2018).

Water Treatment and NDMA Formation

Research into the formation of N-nitrosodimethylamine (NDMA), a potent carcinogen, during water treatment processes has identified dimethylamine and related compounds as key precursors. Understanding the chemistry of NDMA formation is crucial for developing safer water disinfection methods (Mitch & Sedlak, 2004).

Molecular Electronics

The development of molecular electronic devices using compounds with nitroamine redox centers demonstrates the potential for creating high-performance electronic components at the molecular level. Such research could lead to advances in computing and data storage technologies (Chen et al., 1999).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N,N-dimethyl-2-(5-nitroindazol-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2/c1-13(2)5-6-14-8-9-7-10(15(16)17)3-4-11(9)12-14/h3-4,7-8H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFCPXZBWEHDOEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C=C2C=C(C=CC2=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-2-(5-nitro-2H-indazol-2-yl)-1-ethanamine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[(3-fluorophenyl)amino]-6-methylquinoline-2-carboxylate](/img/structure/B2738869.png)

![[1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B2738870.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-fluorobenzamide](/img/structure/B2738871.png)

![7-Azabicyclo[2.2.1]heptan-1-yl(phenyl)methanol](/img/structure/B2738879.png)

(4-quinolyl))carboxamide](/img/structure/B2738882.png)

![3-amino-N-[2-(1H-indol-3-yl)ethyl]-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2738884.png)

![N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide](/img/structure/B2738890.png)

![(E)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B2738892.png)